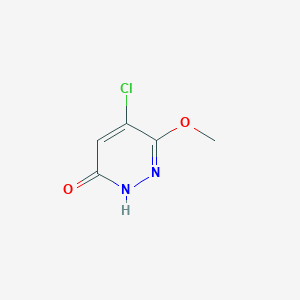

5-Chloro-6-methoxypyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5-3(6)2-4(9)7-8-5/h2H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOOQZSELPHHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70765331 | |

| Record name | 5-Chloro-6-methoxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113707-83-8 | |

| Record name | 5-Chloro-6-methoxy-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113707-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 6 Methoxypyridazin 3 2h One and Its Analogues

Classical and Established Synthetic Routes to the Pyridazinone Core

The foundational approach to constructing the pyridazinone ring system classically involves the condensation reaction between a 1,4-dicarbonyl compound, most commonly a γ-ketoacid, and a hydrazine (B178648) derivative. researchgate.netgrafiati.com This cyclization is a robust and widely employed method for generating a variety of substituted pyridazin-3(2H)-ones.

The general sequence begins with the reaction of a suitable ketoacid with hydrazine hydrate, often under reflux in a protic solvent like ethanol (B145695) or acetic acid. grafiati.com For instance, the synthesis of 6-aryl pyridazinones can be achieved by the cyclization of the corresponding β-aroylpropionic acids with hydrazine. researchgate.netgrafiati.com

For halogenated pyridazinones, a common precursor is mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one). An effective method for preparing 5-chloro-6-phenylpyridazin-3(2H)-one derivatives involves using mucochloric acid and benzene (B151609) as accessible starting materials. nih.gov The synthesis of the target compound, 5-Chloro-6-methoxypyridazin-3(2H)-one, can be envisioned starting from a precursor like 5,6-dichloropyridazin-3(2H)-one, followed by a regioselective nucleophilic substitution with sodium methoxide (B1231860). A related transformation has been demonstrated where 3-amino-6-chloropyridazine (B20888) is converted to 3-amino-6-methoxypyridazine (B1266373) using sodium methoxide and a copper catalyst at elevated temperatures. chemicalbook.com

Key Classical Reactions:

Cyclocondensation: Reaction of γ-ketoacids with hydrazine hydrate. grafiati.com

From Halogenated Precursors: Utilization of compounds like mucochloric acid to introduce halogen atoms onto the pyridazinone core. nih.gov

Nucleophilic Substitution: Displacement of a halogen (e.g., chlorine) with a methoxy (B1213986) group using sodium methoxide. chemicalbook.com

Modern Catalyst-Mediated Approaches for this compound Derivatization

The chlorine atom on the this compound ring is a versatile handle for introducing molecular diversity through catalyst-mediated cross-coupling reactions. These modern techniques offer high efficiency and functional group tolerance for creating novel carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated heterocycles. libretexts.org The Suzuki-Miyaura and Sonogashira reactions are particularly prominent for forming biaryl and alkynyl-substituted pyridazinones, respectively.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. youtube.comyoutube.com For halogenated pyridazinones, this method is used to introduce aryl or heteroaryl substituents. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base such as K₂CO₃ or KF. youtube.comresearchgate.net The choice of ligand, such as a biarylphosphine (e.g., XPhos) or triphenylphosphine (B44618) (PPh₃), is often crucial for catalytic efficiency. researchgate.net While highly effective, challenges can arise from the potential of nitrogen atoms in the pyridazinone ring to coordinate with and deactivate the palladium catalyst. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a dual catalytic system of palladium and copper(I) iodide as a co-catalyst, along with an amine base like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA). wikipedia.orgorganic-chemistry.org This method allows for the direct alkynylation of the 5-position of the pyridazinone ring. The reaction proceeds under mild conditions and is instrumental in synthesizing conjugated enyne systems and complex molecular scaffolds. libretexts.orgmdpi.com

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Chloropyrimidine (on solid support) | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF, THF, 50 °C | Arylpyrimidine | nih.gov |

| Suzuki | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ (ligand-free) | Aqueous phase | 3,5-Dichloro-2-arylpyridine | researchgate.net |

| Suzuki | 3-Halo-2-aminopyridine | Primary/Secondary amines | RuPhos/BrettPhos precatalysts | LiHMDS | N³-substituted 2,3-diaminopyridine | nih.gov |

| Sonogashira | 5-Bromo-2-methoxymethyl-3-pyridazinone | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | TEA, DMF | 5-Alkynyl-pyridazinone | mdpi.com |

| Sonogashira | Aryl bromide | Terminal alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Room Temperature | Internal alkyne | organic-chemistry.org |

Copper-mediated couplings, particularly the Ullmann reaction, offer a classical yet effective alternative to palladium-catalyzed methods for forming C-N, C-O, and C-C bonds. acs.org These reactions are especially useful when palladium-based systems prove ineffective due to catalyst deactivation. acs.org

The Ullmann condensation typically involves reacting an aryl halide with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a stoichiometric or catalytic amount of copper. The conditions are often harsh, requiring high temperatures. acs.org However, modern advancements have introduced milder conditions through the use of ligands. For instance, the N-arylation of a pyridazinone with a naphthalenyl iodide was successfully achieved on a multi-kilogram scale using catalytic copper(I) chloride (CuCl) with 8-hydroxyquinoline (B1678124) as a ligand and K₂CO₃ as the base in DMF at 130-140 °C, after palladium-based systems failed. acs.org Diamine ligands have also been shown to be effective in copper-catalyzed arylations of pyridazinones. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst/Mediator | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N-Arylation (Ullmann-type) | Pyridazinone | Naphthalenyl iodide | CuCl, 8-hydroxyquinoline | K₂CO₃, DMF, 130-140 °C | N-Aryl pyridazinone | acs.org |

| Multicomponent Reaction | 2-Halobenzaldehyde | Hydrazine, Alkynylester | Copper(I) | Sequential Michael addition/1,2-addition/Ullmann coupling | 6-(2-ethoxyphenyl)pyridazinone | nih.gov |

| N-Arylation | Lactam | Aryl halide | Cu/Diamine catalyst | Base, Solvent | N-Aryl lactam | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. researchgate.net Key strategies include one-pot reactions, the use of alternative energy sources, and the design of atom-economical processes.

One-pot reactions combine multiple synthetic steps into a single operation, avoiding the time-consuming and wasteful isolation of intermediates. This approach enhances efficiency and reduces solvent usage and waste generation. mdpi.comnih.gov

Several one-pot procedures for pyridazinone synthesis have been developed. For example, pyridazino[3,4-b] nih.govekb.egthiazin-6(7H)-one can be prepared directly from a pyridazinethione derivative in a one-pot reaction with chloroacetic acid and p-chlorobenzaldehyde. nih.gov Another elegant one-pot method involves the reaction of ketones with glyoxylic acid, followed by treatment with hydrazine to directly afford 6-substituted 3(2H)-pyridazinones. semanticscholar.org Copper-catalyzed multicomponent reactions that combine aldehydes, hydrazines, and alkynylesters also provide regioselective access to pyridazinones in a single step. nih.gov

Eliminating organic solvents and maximizing the incorporation of atoms from reactants into the final product are core tenets of green synthesis.

Solvent-Free and Alternative Energy Methods: The synthesis of pyridazinone derivatives has been achieved using green techniques such as mechanical grinding and microwave irradiation. researchgate.netekb.eg These methods often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netekb.eg For instance, the synthesis of certain pyridinyl-pyridazinones via microwave irradiation was completed in minutes with yields of 87-91%, whereas conventional reflux required several hours. researchgate.net Ultrasonic irradiation has also been reported as an efficient method for preparing N-substituted pyridazinones under mild conditions. nih.gov

Atom-Economical Processes: Atom economy focuses on designing reactions where the maximum number of atoms from the starting materials are incorporated into the desired product. Multicomponent reactions (MCRs) are inherently atom-economical. The synthesis of functionalized pyridazines via MCRs under pressure and ultrasonication exemplifies this principle, providing efficient access to complex structures from simple precursors. researchgate.net Cycloaddition reactions, such as the [4+2] cycloaddition of singlet oxygen with glycosyl furans followed by cyclization with hydrazine, also represent a mild and stereoselective route to pyridazine (B1198779) C-nucleosides in a one-pot, atom-efficient manner. mdpi.com

Regioselective Functionalization Strategies on the this compound Scaffold

Regioselective functionalization allows for the precise modification of a molecule at a specific position. For the this compound core, this is key to developing a diverse range of analogues with tailored properties.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the context of pyridazine systems, DoM offers a pathway to functionalize the carbon atoms of the ring, which can be challenging via other methods. While the regioselective lithiation of some substituted pyridazines, such as 3-chloro-6-methoxypyridazine (B157567), has been explored, it has been met with moderate success, indicating a need for more robust and reliable metalation procedures. researchgate.net The methoxy group on the this compound scaffold could potentially serve as a DMG, directing metalation to the C4 position. However, the presence of other functionalities and the acidic N-H proton on the pyridazinone ring can complicate the reaction, often requiring careful selection of the organolithium base and reaction conditions. The use of hindered metal amides or mixed lithium-zinc bases can sometimes improve regioselectivity and substrate scope in challenging N-heterocyclic systems. researchgate.net

Table 1: Examples of Directed Ortho-Metalation on Pyridazine and Related Scaffolds This table is illustrative and based on general principles and related examples, as direct DoM examples on the exact target compound are limited in the provided search results.

| Directing Group | Base | Electrophile (E+) | Product | Reference |

| Methoxy (-OCH₃) | n-BuLi/TMEDA | Silyl Halide (R₃SiCl) | ortho-Silylated Anisole | wikipedia.org |

| Amide (-CONR₂) | s-BuLi | Aldehyde (RCHO) | ortho-Hydroxyalkyl Benzamide | baranlab.org |

| Phenyl | TMPLi | Not specified | C4-Metalated Pyridazine | researchgate.net |

| Phenolic THP ether | n-BuLi | Diester/Hydrazine | Pyridopyridazinone | acs.org |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic compounds. youtube.comchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

The pyridazinone ring is inherently electron-deficient due to the presence of the two adjacent nitrogen atoms, which activates the ring towards nucleophilic attack. nih.gov This makes the chlorine atom at the C5 position of this compound susceptible to displacement by a variety of nucleophiles. The rate and success of the SNAr reaction are influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the ring. nih.gov

Common nucleophiles used in SNAr reactions on chloroazines include amines, alkoxides, and thiols. youtube.comnih.gov This strategy is widely employed to introduce diverse functionalities that can significantly alter the biological profile of the resulting pyridazinone derivatives. For instance, the reaction with various amines can lead to the synthesis of aminopyridazinone analogues.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Chloroazines

| Substrate | Nucleophile | Product | Significance | Reference |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline | Regioselective substitution at C4. nih.gov | nih.gov |

| 4-Bromonitrobenzene | Methoxide ion | 4-Nitromethoxybenzene | Classic example of SNAr with an activating group. libretexts.org | libretexts.org |

| Atrazine (a chloro-triazine) | Polysulfides (Sn²⁻) | Thiolated atrazine | Substitution of chlorine by sulfur. nih.gov | nih.gov |

Design and Synthesis of Novel Pyrrolo[3,4-d]pyridazinone and Other Fused Systems

The fusion of a second ring to the pyridazinone core can lead to the formation of rigid, polycyclic structures with distinct pharmacological properties. The pyrrolo[3,4-d]pyridazinone system, in particular, has garnered significant attention.

The synthesis of pyrrolo[3,4-d]pyridazinone derivatives often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridazine or maleic anhydride (B1165640) precursor. mdpi.comnih.gov A common synthetic route starts with a substituted maleic anhydride, which is reacted with a hydrazine derivative (e.g., methylhydrazine) to form the pyridazinedione ring. mdpi.com Subsequent chemical transformations, such as alkylation followed by cyclization, lead to the formation of the fused pyrrolo[3,4-d]pyridazinone core. mdpi.com These core structures can then be further functionalized, for example, by introducing N-acylhydrazone or 1,3,4-oxadiazole (B1194373) moieties, to generate compounds with potential anti-inflammatory activity. mdpi.comnih.gov

Beyond the pyrrolo[3,4-d]pyridazinone system, other fused heterocycles can be synthesized from appropriately substituted pyridazinone precursors. For example, a synthetic pathway to a benzo[d]isoxazole derivative involved a starting material with a chloro and methoxy substitution pattern, highlighting the utility of such precursors in building complex fused systems. nih.gov These synthetic strategies demonstrate the versatility of the pyridazinone core as a building block for creating novel and structurally diverse heterocyclic compounds.

Table 3: Synthetic Schemes for Fused Pyridazinone Systems

| Fused System | Precursor(s) | Key Reaction Steps | Reference |

| Pyrrolo[3,4-d]pyridazine-1,4-dione | Substituted maleic anhydride, methylhydrazine | Imide formation, pyridazinedione ring closure. mdpi.com | mdpi.com |

| N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | Pyrrolo[3,4-d]pyridazinone ester | Hydrazinolysis, condensation with aldehydes. mdpi.com | mdpi.com |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | Pyrrolo[3,4-d]pyridazinone ester, arylpiperazine derivatives | Alkylation with chloroacetylated arylpiperazines. nih.gov | nih.gov |

| Pyridinyl- and pyrrole-pyridazinones | Chalcones derived from acetyl-pyridazinone | Reaction with acetyls and aldehydes under various conditions. ekb.eg | ekb.eg |

| Benzo[d]isoxazole-triazole derivatives | 4-chlorobenzene-1,3-diol | Multi-step synthesis including cyclization and Click reaction. nih.gov | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 6 Methoxypyridazin 3 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For pyridazinone derivatives, ¹H and ¹³C NMR provide primary information about the chemical environment of the constituent atoms.

In the ¹H NMR spectra of pyridazinone derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the heterocyclic ring. For instance, in a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, the pyridazine (B1198779) ring proton typically appears as a singlet. nih.govresearchgate.net The protons of the substituent at the N-2 position, such as a methylene (B1212753) group, also show characteristic signals. nih.govresearchgate.net

The ¹³C NMR spectra offer complementary information, with the carbonyl carbon (C-3) of the pyridazinone ring showing a characteristic downfield shift. The chemical shifts of the other ring carbons (C-4, C-5, and C-6) are diagnostic of the substitution pattern. For example, in derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, the carbon signals are well-resolved and have been assigned using various NMR techniques. nih.govresearchgate.net In a series of novel pyridazinone derivatives, the structures were validated using both ¹H-NMR and ¹³C-NMR spectral data. nih.gov

A complete assignment of the ¹H and ¹³C NMR spectra for pyridazinone derivatives is often achieved through the use of one- and two-dimensional NMR spectroscopic methods. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridazinones

| Compound/Substituent | C-3 | C-4 | C-5 | C-6 | Other Notable Signals | Reference |

| 5-chloro-2-((6-chloropyridin-3-yl)methyl)-6-phenylpyridazin-3(2H)-one | 158.22 | - | 128.20 | 145.20 | 51.69 (CH₂), 124.16-150.55 (Aryl) | nih.gov |

| 5-chloro-2-(2-iodobenzyl)-6-phenylpyridazin-3(2H)-one | 158.34 | - | 128.15 | 145.00 | 59.15 (CH₂), 97.82-139.61 (Aryl) | researchgate.net |

| 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | 158.9 | 141.1 | 132.7 | 147.7 | 188.4 (C=O), 123.6-148.8 (Aryl) | nih.gov |

| 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(2-nitrophenyl)pyridazin-3(2H)-one | 158.3 | 140.9 | 133.1 | 147.6 | 188.4 (C=O), 123.5-148.7 (Aryl) | nih.gov |

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, multi-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For complex pyridazinone derivatives, COSY spectra are crucial for tracing the connectivity within substituent groups and along the pyridazine ring where applicable. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). This is particularly powerful for identifying quaternary carbons and for establishing connectivity across heteroatoms, such as the nitrogen atoms in the pyridazinone ring. For example, HMBC can be used to confirm the position of substituents by observing correlations between the protons of the substituent and the carbons of the pyridazinone core. researchgate.net

The synergistic use of these 2D NMR techniques has been successfully applied to fully assign the ¹H and ¹³C NMR spectra of various synthesized pyridazinone derivatives. researchgate.net

Solid-State NMR for Polymorphic Studies

ssNMR can differentiate between polymorphs by detecting differences in the local chemical environments of the nuclei in the solid state. These differences arise from variations in molecular conformation and intermolecular interactions within the crystal lattice. ¹³C and ¹⁵N ssNMR are particularly useful for organic molecules. For chlorinated compounds, ³⁵Cl ssNMR can also provide a unique spectral fingerprint for each solid form.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a crucial step in the identification of newly synthesized compounds. For instance, the structures of novel pyridazin-3-one derivatives have been confirmed by HRMS analysis, which showed the expected molecular ion peaks. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pathways are often characteristic of a particular class of compounds.

For pyridazinone derivatives, fragmentation can occur at various points in the molecule. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules such as CO, N₂, or side-chain fragments. nih.gov The fragmentation of the pyridazinone ring itself can provide valuable structural information. For example, in the mass spectral analysis of some 6-aryl-dihydropyridazin-3-one derivatives, the molecular ion peak was observed and its fragmentation pattern was consistent with the proposed structure. The study of fragmentation patterns of ketamine analogues has shown that characteristic losses can be used to identify the basic structure of the molecule. nih.gov A detailed study of the fragmentation pathways of antiviral drugs, including some with heterocyclic cores, using accurate-mass data has been reported, highlighting the importance of this technique in structural elucidation. nih.gov

Vibrational Spectroscopy for Conformational and Tautomeric Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.

The FT-IR spectra of pyridazinone derivatives show characteristic absorption bands for the various functional groups present. For example, the C=O stretching vibration of the pyridazinone ring is typically observed in the region of 1650-1670 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration, when present, appears in the region of 3200-3450 cm⁻¹. researchgate.net The C-Cl and C-O-C stretching vibrations of 5-Chloro-6-methoxypyridazin-3(2H)-one would also be expected to show characteristic bands in the fingerprint region.

Vibrational spectroscopy is also a powerful tool for studying tautomerism. Pyridazin-3(2H)-ones can potentially exist in tautomeric equilibrium with their corresponding 3-hydroxypyridazine forms. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the lactam form (the -one tautomer) is significantly more stable than the lactim form (the -ol tautomer). The calculated vibrational frequencies for each tautomer can be compared with the experimental spectra to determine the predominant form in a given phase.

Furthermore, conformational analysis can be performed using vibrational spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT). Different conformers of a molecule will have distinct vibrational spectra. By comparing the experimental spectrum with the calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution can be determined. For instance, a complete vibrational assignment for daidzein (B1669772) was provided using observed IR and Raman spectra in conjunction with DFT calculations to determine the optimized geometry and vibrational wavenumbers.

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for Substituted Pyridazinones

| Compound/Substituent | C=O Stretch | N-H Stretch | Other Notable Bands | Reference |

| 5-chloro-2-((6-chloropyridin-3-yl)methyl)-6-phenylpyridazin-3(2H)-one | 1654.9 | - | 3076.4, 3059.1, 2950.0 (C-H) | nih.gov |

| 5-chloro-2-(2-iodobenzyl)-6-phenylpyridazin-3(2H)-one | 1668.4 | - | 3041.7, 3026.4 (C-H) | researchgate.net |

| 6-Aryl-dihydropyridazinone derivatives | ~1700 | ~3450 | 1580 (C=C), 1352 (NO₂) | researchgate.net |

| 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one | 1676, 1648 | - | - | nih.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyridazinone derivatives, FT-IR spectra provide valuable information about the characteristic vibrations of the heterocyclic ring and its substituents. mdpi.comvandanapublications.com The synthesis of novel pyridazinone derivatives is often confirmed using FT-IR spectroscopy, among other methods. mdpi.com

Key vibrational modes expected for a compound like this compound include the stretching of the C=O bond in the pyridazinone ring, typically observed in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam group usually appears as a broad band between 3100 and 3300 cm⁻¹. The C-Cl stretching vibration can be found in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-O-C stretching of the methoxy (B1213986) group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C and C=N stretching vibrations within the pyridazine ring are expected in the 1400-1600 cm⁻¹ region.

Representative FT-IR Data for Pyridazinone Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic -CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1650 - 1700 | Strong |

| C=C and C=N Stretch (Ring) | 1400 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It detects changes in the polarizability of a molecule's electron cloud during vibration. For pyridazinone derivatives, Raman spectroscopy can be particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum. The study of chloropyridazines, which are precursors to many pharmacological compounds, has utilized both FT-IR and FT-Raman spectroscopy to achieve a complete assignment of vibrational spectra. researchgate.net

For this compound, the C-Cl bond and the symmetric breathing modes of the pyridazine ring are expected to give rise to strong Raman signals. The C=O stretching vibration is also typically Raman active. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework. researchgate.net Studies on related systems like the formamide/pyridazine mixture have also employed FT-Raman spectroscopy to investigate intermolecular interactions. nih.gov

Representative Raman Data for Chloropyridazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Ring Breathing Mode | 950 - 1050 | Strong |

| C=C and C=N Stretch (Ring) | 1400 - 1600 | Medium |

| C=O Stretch | 1650 - 1700 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For pyridazinone derivatives, X-ray crystallography has been used to confirm the molecular structure and to understand how molecules pack in the solid state. nih.gov

In a hypothetical crystal structure of this compound, one would expect to determine the planarity of the pyridazinone ring, the precise bond lengths of the C=O, C-Cl, and C-O bonds, and the conformation of the methoxy group relative to the ring. Intermolecular hydrogen bonds involving the lactam N-H and C=O groups would likely play a significant role in the crystal packing. Studies on related heterocyclic systems have successfully used X-ray crystallography to elucidate these structural details. nih.govresearchgate.net

Representative Crystallographic Data for a Pyridazinone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.7 |

| β (°) | 105.2 |

| Volume (ų) | 950.4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral derivatives. nih.gov While this compound is itself achiral, the introduction of a chiral center, for instance, by substitution at the N2 position with a chiral moiety, would necessitate the use of chiroptical techniques for full stereochemical assignment.

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, providing information about the absolute configuration and conformation of chiral molecules in solution. researchgate.netmdpi.com ORD measures the rotation of the plane of polarized light as a function of wavelength. The combination of experimental chiroptical data with theoretical calculations has become a powerful tool for determining the absolute configuration of chiral drugs and other complex molecules. nih.gov For any synthesized chiral derivatives of this compound, these techniques would be indispensable for confirming their enantiomeric purity and assigning their absolute stereochemistry.

Reactivity and Reaction Mechanisms of 5 Chloro 6 Methoxypyridazin 3 2h One

Nucleophilic Substitution Reactions at Pyridazinone Ring Positions

The pyridazinone ring, particularly when substituted with a halogen, is susceptible to nucleophilic substitution. The chlorine atom at the C5 position of 5-Chloro-6-methoxypyridazin-3(2H)-one serves as a leaving group, enabling the introduction of various functional groups.

Displacement of Halogen by Oxygen, Nitrogen, and Sulfur Nucleophiles

The chlorine atom on the pyridazinone ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group. Studies on analogous compounds, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, demonstrate that the halogen is readily displaced by a variety of nucleophiles. Oxygen nucleophiles, like phenols, react in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the corresponding phenoxy-pyridazinones. Similarly, sulfur nucleophiles can be introduced. For instance, treatment with mercaptopyrimidine leads to the formation of a thioether linkage at the site of the displaced chlorine. These reactions showcase the versatility of the pyridazinone scaffold in synthesizing new derivatives through the displacement of its chloro substituent.

Regioselectivity in Nucleophilic Attack

In pyridazinone systems with multiple halogen substituents, the position of nucleophilic attack is governed by the electronic environment of the carbon atoms. In the case of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic attack occurs regioselectively. For example, the reaction with p-methoxyphenol in the presence of NaH at 0°C resulted in the selective substitution of the chlorine at the C4 position, yielding 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one as the sole product. While the regioselectivity using K2CO3 was not as variable, the yields were often higher. This regioselectivity is a critical factor in the strategic synthesis of specifically substituted pyridazinone derivatives. For this compound, having only one halogen, the primary consideration for reactivity would be the conditions required to facilitate the substitution.

| Nucleophile | Base/Conditions | Product(s) | Yield(s) | Reference |

|---|---|---|---|---|

| p-methoxyphenol | NaH, 0°C | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | Good | |

| p-methoxyphenol | K2CO3, reflux | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 97% | |

| phenol | NaH, THF | Corresponding 4-phenoxy and 5-phenoxy isomers | 56% and 16% | |

| p-cyanophenol | NaH, THF | Corresponding 4-phenoxy, 5-phenoxy, and 4,5-diphenoxy products | 48%, 24%, and 8% | |

| mercaptopyrimidine | NaH, THF | Corresponding 4-thio and 5-thio isomers | 60% and 29% |

Electrophilic Reactions on the Pyridazinone Core (e.g., Nitration)

Electrophilic aromatic substitution on the pyridazinone core is generally challenging. The presence of two electronegative nitrogen atoms and the electron-withdrawing carbonyl group deactivates the ring system towards attack by electrophiles. Standard nitration conditions, for instance, are often ineffective or require harsh protocols when applied to such electron-deficient heterocycles. While methods exist for the nitration of pyridines, they often involve strategies to overcome the ring's inherent lack of reactivity. For this compound, direct electrophilic substitution on the pyridazinone ring, such as nitration, is not a favored reaction pathway. Instead, reactions would likely occur on any activating aryl substituents if they were present. Some specialized reagents have been developed for N-nitration of certain heterocyclic systems, but this is distinct from electrophilic substitution on a ring carbon.

Rearrangement Reactions and Tautomerism Studies

Pyridazinones exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. Extensive studies on various pyridazinone and related heterocyclic systems have shown that the equilibrium strongly favors the more stable lactam (pyridazin-one) form. This is the case for this compound, which exists predominantly in the keto form as depicted in its name. The aromaticity and electronic properties of the pyridazinone ring are influenced by the substituents present, but the fundamental keto-enol equilibrium remains a key characteristic of the core structure. While various rearrangement reactions are known in organic chemistry, such as the Bamberger or Wolff rearrangements, their application would require specific precursor molecules and are not inherent rearrangement pathways of the stable pyridazinone core itself.

Photochemical and Thermal Transformations of Pyridazinone Derivatives

The photochemical behavior of pyridazine (B1198779) derivatives has been an area of active research. Irradiation of these compounds can lead to a variety of transformations. Studies on pyridazine N-oxides, for example, show that photochemical reactions can induce ring opening and isomerization, often proceeding through diazo intermediates. These intermediates can then undergo ring closure to form pyrazole derivatives or lose nitrogen to yield furan derivatives. Other photochemical transformations observed in related systems like pyrazolopyridazines include the formation of cyclopropa- and isopropenyl-pyridazine derivatives in solution. While specific studies on this compound are not detailed, these findings suggest that its derivatives could be susceptible to complex structural rearrangements upon exposure to UV light, potentially leading to novel heterocyclic structures.

Degradation Pathways and Stability Studies under Controlled Conditions

The physical stability of pyridazinone derivatives is a critical factor, particularly in materials science and pharmaceutical applications. Studies on amorphous forms of complex pyridazinone drugs provide insight into their degradation pathways. For one such derivative, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, stability was evaluated under controlled conditions of high temperature and humidity (60°C and 80% relative humidity). The primary degradation pathway observed was not chemical decomposition but a physical transformation: crystallization of the amorphous solid. The rate of this crystallization was found to be dependent on the physical environment, such as adsorption onto porous silica with different pore sizes. Techniques like Differential Scanning Calorimetry (DSC) and solid-state NMR spectroscopy were used to monitor the crystallization and molecular mobility, showing that lower mobility in smaller pores correlated with a slower crystallization rate and thus higher physical stability. This indicates that for this compound, physical stability and potential degradation via crystallization would be important parameters to consider under storage and use.

Computational and Theoretical Chemistry Studies on 5 Chloro 6 Methoxypyridazin 3 2h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure of molecules with a high degree of accuracy. These calculations can elucidate molecular geometry, stability, and reactivity.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the equilibrium geometry. For 5-Chloro-6-methoxypyridazin-3(2H)-one, this would involve determining the most stable conformation of the pyridazinone ring and its substituents. DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly employed for this purpose mdpi.com. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure can be performed. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including those with biological targets mdpi.com. For this compound, the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring are expected to be electron-rich regions, while the hydrogen atoms and the region around the chlorine atom may be electron-poor.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity mdpi.com.

For this compound, the HOMO is likely to be located on the electron-rich methoxy (B1213986) group and the pyridazinone ring, while the LUMO may be distributed over the electron-withdrawing carbonyl group and the chlorinated carbon. The HOMO-LUMO gap would provide insights into its kinetic stability and potential to participate in chemical reactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A measure of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density | Identifies electrophilic and nucleophilic sites for potential interactions. |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, allowing for the virtual screening of compound libraries and the analysis of ligand-protein interactions at the atomic level.

Binding Mode Analysis with Biological Macromolecules (e.g., enzymes, receptors, DNA, plasma proteins)

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The analysis would identify key interactions such as:

Hydrogen bonds: The carbonyl oxygen and the N-H group of the pyridazinone ring are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The methoxy group and the chlorinated ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonds: The chlorine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.

These interactions would be visualized and analyzed to understand the structural basis of binding and to suggest modifications to improve affinity and selectivity. Docking studies on other pyridazinone derivatives have successfully identified key binding interactions with enzymes like monoamine oxidase (MAO) and cholinesterases nih.govnih.gov.

Prediction of Binding Free Energies

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a binding free energy (in kcal/mol). A more negative value typically indicates a stronger binding affinity. These scoring functions account for various energetic contributions, including electrostatic and van der Waals interactions.

In the study of the aforementioned 3-{[4-(3-Chloro-6-oxopyridazin-1(6H)-yl)phenyl]amino} derivatives, the binding affinities were calculated to be in a range that suggested potential antibacterial activity amazonaws.com. For this compound, predicting the binding free energy against a panel of biological targets could help to prioritize it for further experimental testing.

| Biological Target Class | Potential Interactions with this compound | Example from Related Compounds |

| Enzymes | Hydrogen bonding with active site residues, hydrophobic interactions. | Inhibition of monoamine oxidase B by pyridazinone derivatives nih.gov. |

| Receptors | Interactions with specific amino acids in the binding pocket. | Vasorelaxant activity of pyridazinones via adrenoceptor modulation ingentaconnect.com. |

| Plasma Proteins | Binding to transport proteins like human serum albumin. | Studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone show binding to HSA mdpi.com. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of new compounds and for understanding which structural features are important for a desired effect.

QSAR studies on pyridazinone derivatives have been conducted to explore their fungicidal and anticancer activities acs.orgnih.gov. These studies typically involve the calculation of a large number of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be classified as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Based on the 2D structure (e.g., topological indices).

3D: Based on the 3D conformation (e.g., steric and electrostatic fields in CoMFA).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model for a series of pyridazinone analogs of this compound could predict its activity and guide the synthesis of more potent derivatives. For example, a 3D-QSAR study on pyridazinone-substituted 1,3,4-oxadiazoles revealed that steric and electrostatic properties were key determinants of their fungicidal activity acs.orgnih.gov.

| Modeling Technique | Application to this compound | Insights Gained from Related Compounds |

| QSAR | Prediction of biological activity (e.g., anticancer, antifungal). | Identification of key structural features for fungicidal activity in pyridazinone-oxadiazoles acs.orgnih.gov. |

| QSPR | Prediction of physicochemical properties (e.g., solubility, logP). | Not explicitly found for this compound, but generally applicable. |

| CoMFA/CoMSIA | 3D-QSAR modeling to relate 3D structural features to activity. | Used to build predictive models for the fungicidal activity of pyridazinone derivatives acs.orgnih.gov. |

Field-Based 3D-QSAR Methodologies

No field-based 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies specifically investigating this compound were found. Research on other pyridazinone series has utilized CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models that correlate the steric and electrostatic fields of the molecules with their biological activities. tandfonline.comtandfonline.com These models help in designing new derivatives with potentially enhanced potency. tandfonline.comtandfonline.com For instance, 3D-QSAR studies on pyrazolo[3,4-d]pyridazinone derivatives have been used to explore the requirements for binding to FGFR1, an anti-cancer target. tandfonline.com

Pharmacophore-Based Screening and Design

There is no available literature on pharmacophore models developed from or used to screen for this compound. Pharmacophore modeling is a widely used technique for identifying the essential three-dimensional arrangement of functional groups required for biological activity. Studies on different sets of pyridazinone derivatives have successfully generated pharmacophore models to understand their interaction with targets like adrenoceptors and acetylcholinesterase, guiding the design of new selective ligands. nih.govacs.orgbibliomed.org

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

Specific molecular dynamics (MD) simulation studies for this compound are not documented in the reviewed literature. MD simulations are a powerful tool for understanding the dynamic behavior of a ligand within a protein's binding site, assessing the stability of the complex, and calculating binding free energies. This method has been applied to other pyridazinone derivatives to explore their binding mechanisms with targets such as the FGFR1 kinase, providing insights into key residue interactions and the stability of the ligand-protein complex over time. tandfonline.comnih.govresearchgate.net

Spectroscopic Property Prediction and Comparison with Experimental Data

No dedicated computational studies predicting the spectroscopic properties (such as FT-IR, NMR) of this compound using methods like Density Functional Theory (DFT) were identified. This type of research is common for characterizing new compounds. For example, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to investigate the geometric structures, frontier molecular orbitals, and vibrational frequencies of other novel pyridazinone derivatives. mdpi.comresearchgate.netnih.govnih.gov These theoretical calculations are typically compared with experimental data from techniques like FT-IR, ¹H NMR, and ¹³C NMR to confirm the molecular structure. nih.govresearchgate.net

Derivatization and Functionalization Strategies for the 5 Chloro 6 Methoxypyridazin 3 2h One Scaffold

Modification at the Pyridazinone Nitrogen Atoms

The nitrogen atoms of the pyridazinone ring are key sites for modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's biological activity. N-alkylation and N-arylation are common strategies to achieve this.

N-Alkylation is a synthetic method that introduces alkyl groups to the nitrogen atoms within the pyridazinone structure. wisdomlib.org This process can be challenging, as competition between N-alkylation and O-alkylation can occur, often resulting in a mixture of products. sciforum.net The choice of reaction conditions and reagents is critical to selectively achieve N-alkylation. For instance, alkylation of a 2-pyridone's alkali salt in DMF tends to favor N-alkylation, while using a silver salt in benzene (B151609) typically yields the O-alkylated product. nih.gov In some syntheses, N-alkylation has been described as a difficult and tedious step. wisdomlib.org An alternative to direct alkylation involves a multi-step sequence, such as a Buchwald coupling, to construct the desired N-alkylated products. nih.gov

N-Arylation involves the introduction of an aryl group to the nitrogen atom. Various methods have been developed to achieve this transformation. One approach uses lead tetraacetate/zinc chloride in benzene or substituted benzenes to directly N-arylate pyridazin-3(2H)-ones in good yield. researchgate.net Another efficient method for synthesizing N-arylated pyridazinones involves the reaction of potassium 2-furantrifluoroborate with aryldiazonium salts in water at low temperatures, without the need for a catalyst. rsc.orgrsc.orgnih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions on the Pyridazinone Scaffold This table is generated based on the text and provides illustrative examples of the discussed reactions.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base (e.g., NaH) in DMF | N-Alkyl pyridazinone | nih.gov |

| N-Arylation | Lead tetraacetate/zinc chloride, Benzene | N-Aryl pyridazinone | researchgate.net |

| N-Arylation | Potassium 2-furantrifluoroborate, Aryldiazonium salts, Water | N-Aryl pyridazinone | rsc.orgrsc.orgnih.gov |

Substituent Variation at Chloro and Methoxy (B1213986) Positions for Structure-Activity Relationship (SAR) Elucidation

The chloro and methoxy groups at the C5 and C6 positions of the pyridazinone ring are key handles for chemical modification to explore structure-activity relationships (SAR). Varying these substituents can profoundly impact the biological profile of the resulting derivatives.

Systematic replacement of the chlorine atom and the methoxy group allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. For example, in the development of novel plant activators, substituting the benzene ring attached to the pyridazinone core was a key optimization strategy. nih.gov It was found that introducing a fluorine-containing group at the para-position of the benzene ring enhanced activity, likely due to its electron-absorbing effect. nih.gov However, moving these substituents to the ortho- or meta-positions often led to a loss of activity, possibly due to an increased dihedral angle between the benzene and pyridazinone rings. nih.gov

In another study, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized by replacing a chlorine atom with various amine moieties. cbijournal.com This modification led to compounds with promising anticancer and antioxidant activities, demonstrating the importance of the substituent at this position for biological efficacy. cbijournal.com

The selective functionalization of the pyridazine (B1198779) scaffold can be achieved through regioselective metalations and cross-coupling reactions. For instance, 3,6-dichloropyridazine (B152260) can be selectively lithiated, allowing for the introduction of various functional groups. uni-muenchen.de This stepwise functionalization enables the synthesis of trisubstituted pyridazines, where the original chloro and other groups are replaced to build a library of compounds for SAR studies. uni-muenchen.de

Introduction of Diverse Chemical Moieties (e.g., amino, aryl, alkyl, alkynyl)

The introduction of diverse chemical moieties onto the 5-chloro-6-methoxypyridazin-3(2H)-one scaffold is a fundamental strategy for creating novel derivatives with a wide range of pharmacological properties.

Amino Groups: Amino groups can be introduced onto the pyridazinone ring through various synthetic routes. For example, reactions of chloropyridazinones with amines are commonly employed. rsc.org The synthesis of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives was achieved by reacting the corresponding dichloro-pyridazinone with various amines in the presence of cesium carbonate. cbijournal.com Additionally, amino-3(2H)pyridazinone derivatives can be further functionalized, for instance, by reacting with tosyl chloride. nih.gov

Aryl and Alkyl Groups: Aryl and alkyl groups are often introduced at various positions of the pyridazinone ring. N-alkylation and N-arylation have been discussed previously. Beyond the nitrogen atom, these groups can be installed on the carbon backbone. For instance, palladium-catalyzed Suzuki-Miyaura reactions are used to introduce aryl groups. researchgate.net

Alkynyl Groups: The introduction of alkynyl groups can lead to the formation of precursors for more complex heterocyclic systems. While direct alkynylation of the this compound itself is less commonly detailed, related pyridazine systems can undergo such modifications. For instance, N-fused heterocycles can be synthesized via cycloisomerization of propargyl-containing heterocycles. nih.gov

Table 2: Examples of Moieties Introduced to the Pyridazinone Scaffold This table is generated based on the text and provides illustrative examples of introduced chemical groups.

| Moiety Introduced | Synthetic Method | Starting Material Example | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Amino | Nucleophilic substitution with amines | 4,5-Dichloropyridazin-3-one | 4-Amino-5-chloropyridazin-3-one | cbijournal.com |

| Aryl | Suzuki-Miyaura cross-coupling | Chloro-substituted pyridazinone | Aryl-substituted pyridazinone | researchgate.net |

| Alkyl | N-alkylation with alkyl halides | Pyridazin-3(2H)-one | N-Alkyl pyridazinone | wisdomlib.orgsciforum.net |

| Fused Triazine | Reaction with carbon disulphide | Hydrazinylpyridazine | Pyridazinotriazine | nih.gov |

Construction of Pyridazinone-Containing Hybrid Molecules and Fused Heterocycles

The this compound scaffold is a valuable building block for constructing more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. These strategies aim to combine the favorable properties of the pyridazinone core with other pharmacologically active motifs.

Hybrid Molecules: Hybrid molecules are created by covalently linking the pyridazinone scaffold to other distinct chemical entities. This approach can lead to compounds with dual or enhanced biological activities. For instance, hybrid molecules combining pyridazinone with benzothiazole (B30560) have been designed and synthesized as potential anticonvulsant agents. nih.gov Similarly, hybrids with benzimidazole (B57391) have also been explored for the same purpose. nih.gov Another study involved the creation of hybrid pyridazino[3,4,5-de]quinazolin-3(2H)-ones, which were evaluated as PARP-1 inhibitors. nih.gov

Fused Heterocycles: The pyridazinone ring can serve as a precursor for the synthesis of fused heterocyclic systems, where another ring is annulated to the pyridazinone core. This can lead to rigid structures with defined three-dimensional shapes, which can be advantageous for specific receptor interactions. For example, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulphide can yield fused pyridazinotriazine derivatives. nih.gov Other examples include the synthesis of thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines from appropriately substituted pyridazine precursors. uni-muenchen.de The synthesis of azolo[1,5-a]pyrimidine derivatives incorporating a pyridazin-3-one moiety has also been reported. nih.gov

Libraries Synthesis for High-Throughput Screening in Research

The systematic exploration of the chemical space around the pyridazinone scaffold necessitates the synthesis of large numbers of derivatives, often organized into chemical libraries for high-throughput screening (HTS). Combinatorial chemistry and parallel synthesis are key technologies in this endeavor. youtube.comyoutube.com

Combinatorial Chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. One common method is the "mix and split" approach, often performed using solid-phase synthesis where molecules are attached to resin beads. youtube.com This enables the efficient creation of vast libraries of compounds.

Library Synthesis for HTS: The goal of library synthesis is to generate a diverse set of compounds that can be rapidly screened for biological activity. For example, a library of 177 pyridazinone and structurally related derivatives was screened to identify novel anti-inflammatory compounds. nih.gov Another example is the high-throughput synthesis of an azide (B81097) library suitable for "click" chemistry, a reaction that is highly efficient and amenable to HTS formats for discovering enzyme inhibitors. rsc.org The development of robust and efficient synthetic strategies is crucial for the successful generation of these libraries. The synthesis of pyridazinone libraries has been employed in drug repurposing studies, where computational methods like pharmacophore-based screening are used to identify potential new targets for existing compound collections. tandfonline.com

Advanced Analytical Methodologies for Characterization and Quantification of 5 Chloro 6 Methoxypyridazin 3 2h One

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 5-Chloro-6-methoxypyridazin-3(2H)-one. amazonaws.com The development of a robust HPLC method requires careful optimization of chromatographic parameters to achieve adequate separation from impurities and degradation products. nih.gov A reversed-phase approach is commonly utilized for pyridazinone derivatives.

Method development typically involves screening various stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions. A common mobile phase might consist of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. amazonaws.com Gradient elution is often preferred over isocratic elution to ensure the separation of compounds with a wide range of polarities and to reduce analysis time. researchgate.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. amazonaws.comnih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min)/%B: 0/10, 20/70, 25/70, 26/10, 30/10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm (UV) |

| Injection Volume | 10 µL |

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 mdpi.com |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |

| Precision (RSD%) | < 2.0% nih.gov |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

| Robustness | Passed (minor changes in pH, flow rate, temperature) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. springernature.com

A common derivatization strategy involves silylation, where active hydrogen atoms (such as the one on the pyridazinone ring nitrogen) are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. springernature.com The resulting TMS derivative exhibits increased volatility and is suitable for GC-MS analysis.

The GC-MS method involves injecting the derivatized sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. springernature.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |

Capillary Electrophoresis Applications for Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for purity assessment. semanticscholar.org It is particularly useful for analyzing charged or polar compounds and requires minimal sample and solvent volumes. nih.gov The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio as they migrate through a fused silica capillary under the influence of an electric field. semanticscholar.org

For the purity assessment of this compound, a CZE method would be developed by optimizing the background electrolyte (BGE). Parameters such as buffer type (e.g., phosphate, borate), pH, and concentration are adjusted to achieve the best resolution between the main compound and its potential impurities. mdpi.com The pH of the BGE is crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). semanticscholar.org Organic modifiers like methanol or acetonitrile can be added to the BGE to improve the solubility of the analyte and modify selectivity. This technique is highly effective for separating closely related impurities that may be difficult to resolve by HPLC. nih.gov

| Parameter | Condition |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer with 10% Methanol, pH 7.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 245 nm |

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities present in a synthetic batch of an active pharmaceutical ingredient. researchgate.net For this compound, impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product. beilstein-journals.org

A validated HPLC method, as described in section 7.1, is the primary tool for detecting and quantifying these impurities. To identify the unknown peaks observed in the chromatogram, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable. researchgate.net LC-MS provides the molecular weight of the impurities, while tandem MS (MS/MS) experiments generate fragmentation patterns that help in elucidating their chemical structures. researchgate.net Once a potential structure is proposed, the final confirmation is typically achieved by synthesizing the suspected impurity and comparing its retention time and mass spectrum with the one observed in the sample batch.

Potential impurities in a synthetic batch of this compound could include unreacted starting materials, isomers, or products from over-alkylation or hydrolysis.

| Impurity Type | Potential Compound Name | Origin |

|---|---|---|

| Starting Material | 3,6-Dichloropyridazine (B152260) | Incomplete reaction |

| Isomer | 6-Chloro-5-methoxypyridazin-3(2H)-one | Non-selective reaction |

| By-product | 3,6-Dimethoxypyridazine | Reaction with excess methoxide (B1231860) |

| Degradation Product | 6-Hydroxypyridazin-3(2H)-one | Hydrolysis of chloro and methoxy (B1213986) groups |

Thermal Analysis Techniques (e.g., TGA, DTA) for Stability Studies

Thermal analysis techniques are crucial for evaluating the thermal stability and solid-state properties of a compound. slideshare.net Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide comprehensive information. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. slideshare.net A TGA curve provides information on thermal stability, with the onset temperature of mass loss indicating the point at which decomposition begins. nih.govresearchgate.net It can also quantify the loss of volatiles like water or residual solvents.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. abo.fi The DTA curve reveals thermal events such as melting (endothermic peak), crystallization (exothermic peak), and decomposition (often exothermic). nih.govnih.gov

For this compound, TGA/DTA analysis would reveal its melting point and decomposition temperature range. The TGA curve would show if the compound is stable up to its melting point, while the DTA curve would precisely indicate the melting endotherm. nih.gov Subsequent mass loss steps in the TGA curve, correlated with peaks in the DTA curve, would correspond to the thermal decomposition of the molecule. researchgate.net This data is vital for determining appropriate storage and handling conditions.

| Technique | Observed Event | Approximate Temperature Range (°C) | Interpretation |

|---|---|---|---|

| DTA | Sharp Endothermic Peak | 160 - 170 | Melting point of the compound |

| TGA | No significant mass loss | 25 - 170 | Compound is thermally stable up to its melting point |

| TGA/DTA | Multi-stage mass loss with exothermic peaks | > 170 | Onset of thermal decomposition |

Biochemical and Molecular Interactions of 5 Chloro 6 Methoxypyridazin 3 2h One and Its Analogues in Vitro/in Silico Focus

Enzyme Inhibition and Activation Studies (in vitro)

The interaction of 5-Chloro-6-methoxypyridazin-3(2H)-one and its analogues with various enzymes has been primarily investigated through inhibition studies. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. tandfonline.com By converting excess glucose to sorbitol, its overactivity can lead to osmotic stress and diabetic complications. tandfonline.com Consequently, inhibiting ALR2 is a major therapeutic strategy. Several studies have explored pyridazinone derivatives as ALR2 inhibitors.

In vitro screening of newly synthesized pyridazinone-substituted benzenesulphonylurea derivatives identified ten compounds with ALR2 inhibitory activity, showing IC50 values that range from 34 to 242 μM. nih.gov In another study, a series of 4,6-diaryl pyridazinone derivatives bearing a carboxylic acid function were evaluated for their ability to inhibit pig lens aldose reductase. The N-acetic acid derivative possessing a chlorine atom on the phenyl nucleus at the 6-position of the pyridazinone ring was identified as the most active, with an IC50 value of 1.2 x 10⁻⁵ M. acs.org This highlights the importance of both lipophilicity and the spatial arrangement of substituents for enzymatic activity. acs.org

Further research on tricyclic pyridazinones revealed compounds with IC50 values between 6.44 and 12.6 μM, demonstrating significant specificity for ALR2 over other related enzymes like aldehyde reductase. wu.ac.th Molecular docking studies have complemented these experimental findings, predicting the binding affinities and interaction patterns of pyridazinone derivatives within the ALR2 active site. nih.gov For instance, one study predicted a binding free energy of -12.61 kcal/mol for a novel pyridazinone derivative, identifying key hydrogen bonds with residues such as His110, Tyr48, Cys298, and Asn160. nih.gov

Table 1: In Vitro Aldose Reductase Inhibition by Pyridazinone Analogues

| Compound Series | Key Structural Features | IC50 Values | Source |

|---|---|---|---|

| Pyridazinone-sulphonylureas | Aryl-pyridazinone with benzenesulphonylurea | 34 - 242 µM | nih.gov |

| Diaryl pyridazinones | N-acetic acid, Cl-phenyl at C6 | 12 µM | acs.org |

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. acs.orgnih.gov The inhibition of these enzymes is a cornerstone of anti-inflammatory therapy. Pyridazinone derivatives have been extensively studied as inhibitors of COX-1 and COX-2.

Several new pyridazine (B1198779) and pyridazinone derivatives have shown potent in vitro inhibitory activity against human COX-1 and COX-2 enzymes. researchgate.netmdpi.com Notably, some compounds exhibit high selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netmedchemexpress.com For example, a study on new pyridazinone derivatives identified compounds with IC50 values towards COX-2 as low as 0.356 μM, 0.425 μM, and 0.519 μM. researchgate.netmdpi.com Another series of pyridazinone and pyridazinthione derivatives also demonstrated highly potent COX-2 inhibition, with IC50 values in the nanomolar range, and were found to be 1.1–1.7 times more potent than the reference drug celecoxib. medchemexpress.com

Some pyridazinone scaffolds have been developed as dual COX/LOX inhibitors. N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were found to inhibit 15-LOX with IC50 values in the range of 12.7–15.3 µM, in addition to their COX inhibitory activity. This dual-inhibition profile is considered a promising strategy for developing more effective anti-inflammatory agents. nih.gov